![molecular formula C15H12F3NO B257029 N-(2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B257029.png)
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB is a member of the benzamide family and is a white crystalline solid with a molecular weight of 303.3 g/mol.
Wirkmechanismus
MTFB is known to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain. 5-LOX, on the other hand, is an enzyme that is involved in the synthesis of leukotrienes, which are known to play a role in inflammation and asthma. By inhibiting these enzymes, MTFB can potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that MTFB can reduce inflammation and pain in animal models. MTFB has also been found to have antidiabetic effects by reducing blood glucose levels in animal models. Additionally, MTFB has been shown to have anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTFB is its potential therapeutic applications in various fields, including medicinal chemistry and agrochemicals. MTFB has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of MTFB is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of MTFB. One potential direction is the development of MTFB as a drug candidate for the treatment of various diseases, including cancer and diabetes. Another potential direction is the synthesis of MTFB derivatives with improved solubility and efficacy. Additionally, further studies are needed to understand the mechanism of action of MTFB and its potential side effects.
Synthesemethoden
MTFB can be synthesized through various methods, including the reaction of 2-trifluoromethylbenzoic acid with 2-methylaniline in the presence of a coupling reagent. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-methylaniline in the presence of a base. These methods have been reported to yield high purity MTFB.
Wissenschaftliche Forschungsanwendungen
MTFB has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, MTFB has been identified as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In agrochemicals, MTFB has been found to be effective in controlling the growth of weeds and pests. In material science, MTFB has been used as a building block for the synthesis of various materials, including liquid crystals and polymers.
Eigenschaften
Molekularformel |
C15H12F3NO |
---|---|
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12F3NO/c1-10-6-2-5-9-13(10)19-14(20)11-7-3-4-8-12(11)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
AHUPEWNDOITUQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.